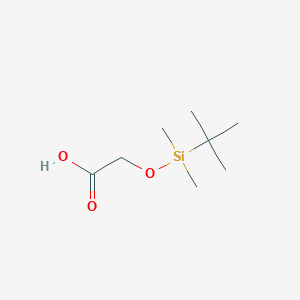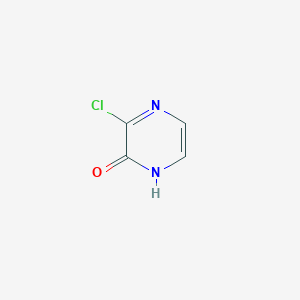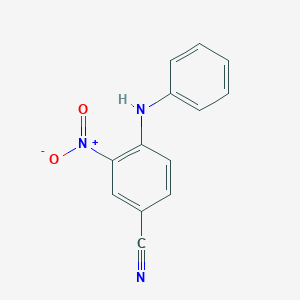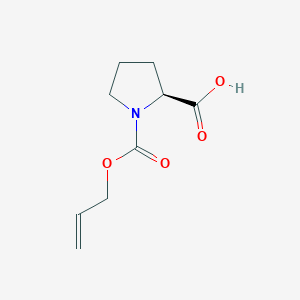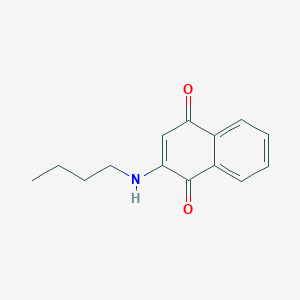
2-(Butylamino)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylamino)naphthalene-1,4-dione, also known as NBT, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBT is a fluorescent dye that is commonly used as a redox indicator in biological systems. Its ability to detect reactive oxygen species (ROS) has made it an important tool in the study of oxidative stress and cellular damage.
科学研究应用
2-(Butylamino)naphthalene-1,4-dione is widely used in scientific research as a redox indicator to detect ROS. ROS are highly reactive molecules that are produced during normal cellular metabolism. However, excessive production of ROS can lead to oxidative stress, which is associated with a number of diseases including cancer, diabetes, and neurodegenerative disorders. 2-(Butylamino)naphthalene-1,4-dione is used to measure ROS levels in cells and tissues, which helps researchers to understand the role of oxidative stress in disease pathogenesis.
作用机制
2-(Butylamino)naphthalene-1,4-dione is a redox indicator that undergoes a color change from yellow to purple when it is reduced by ROS. The mechanism of action involves the transfer of electrons from the ROS to the 2-(Butylamino)naphthalene-1,4-dione molecule. The reduced form of 2-(Butylamino)naphthalene-1,4-dione is purple, which can be detected using fluorescence or absorbance spectroscopy. The intensity of the purple color is proportional to the amount of ROS present in the sample.
生化和生理效应
2-(Butylamino)naphthalene-1,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. 2-(Butylamino)naphthalene-1,4-dione has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 2-(Butylamino)naphthalene-1,4-dione has been shown to protect against oxidative stress-induced cell death in neurons.
实验室实验的优点和局限性
2-(Butylamino)naphthalene-1,4-dione is a useful tool for measuring ROS levels in cells and tissues. It is a relatively inexpensive and easy-to-use reagent that can be used in a variety of experimental settings. However, there are some limitations to its use. 2-(Butylamino)naphthalene-1,4-dione is not specific to any particular ROS species, and it can be influenced by other factors such as pH and temperature. Additionally, the sensitivity of 2-(Butylamino)naphthalene-1,4-dione can vary depending on the experimental conditions, which can lead to variability in the results.
未来方向
There are several future directions for research involving 2-(Butylamino)naphthalene-1,4-dione. One area of interest is the development of more specific redox indicators that can distinguish between different ROS species. Another area of research is the use of 2-(Butylamino)naphthalene-1,4-dione in vivo to study oxidative stress in animal models of disease. Additionally, there is potential for the use of 2-(Butylamino)naphthalene-1,4-dione in clinical settings as a diagnostic tool for oxidative stress-related diseases.
合成方法
The synthesis of 2-(Butylamino)naphthalene-1,4-dione involves the reaction of 2-naphthoic acid with butylamine and potassium hydroxide in ethanol. The reaction is carried out at room temperature and the product is obtained as a yellow solid. The compound is then purified by recrystallization in ethanol. The purity of the compound is confirmed by thin-layer chromatography and spectroscopic analysis.
属性
CAS 编号 |
59094-50-7 |
|---|---|
产品名称 |
2-(Butylamino)naphthalene-1,4-dione |
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-(butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-2-3-8-15-12-9-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,9,15H,2-3,8H2,1H3 |
InChI 键 |
MKWZCIOGPKWHOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
其他 CAS 编号 |
59094-50-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



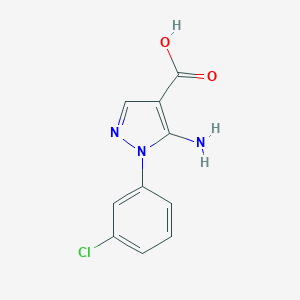
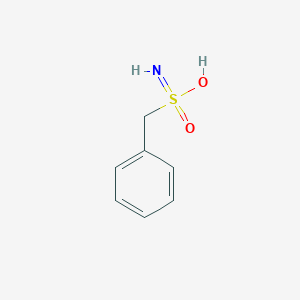
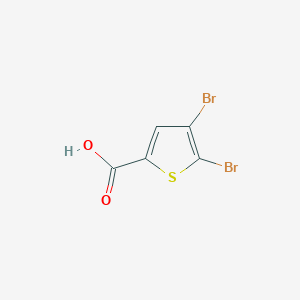
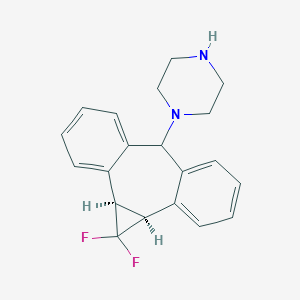

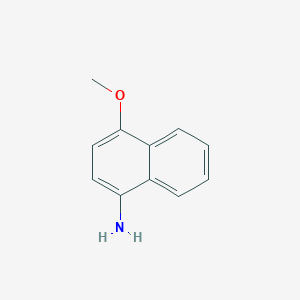
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

